Piperidine vs. Piperazine Core: Divergent α₁-Adrenoceptor Subtype Selectivity Profiles
The target compound contains a piperidine ring, whereas the clinically used α₁-adrenoceptor antagonist naftopidil (CAS 57149-07-2) possesses a phenylpiperazine core. Naftopidil binds cloned human α₁-adrenoceptor subtypes with Kᵢ values of 3.7 nM (α₁ₐ), 20 nM (α₁ᵦ), and 1.2 nM (α₁ₔ), yielding an α₁ₐ/α₁ₔ selectivity ratio of approximately 3.1 and an α₁ᵦ/α₁ₔ selectivity ratio of approximately 16.7 . The piperidine core of the target compound eliminates the second basic nitrogen present in naftopidil, which alters protonation-dependent receptor interactions. This structural difference is comparable to the distinct activity profiles observed between 4-arylpiperazine and 4-benzylpiperidine naphthyl ether series, where the piperidine-containing series demonstrated differentiated monoamine transporter reuptake inhibition profiles [1].
| Evidence Dimension | α₁-Adrenoceptor subtype binding affinity (Kᵢ) and core heterocycle identity |
|---|---|
| Target Compound Data | Piperidine core (single basic nitrogen; calculated pKa ≈ 10.2); no direct α₁ Kᵢ data available |
| Comparator Or Baseline | Naftopidil (piperazine core): Kᵢ α₁ₐ = 3.7 nM, α₁ᵦ = 20 nM, α₁ₔ = 1.2 nM |
| Quantified Difference | Core heterocycle difference (piperidine vs. piperazine) which alters hydrogen-bond donor/acceptor count and protonation state at physiological pH; piperazine-based compounds exhibit a distinct α₁ subtype selectivity fingerprint |
| Conditions | Radioligand binding assays using cloned human α₁ₐ, α₁ᵦ, and α₁ₔ adrenoceptor subtypes expressed in CHO or HEK293 cells |
Why This Matters
The piperidine core provides a different pharmacological starting point than the piperazine-based naftopidil scaffold; researchers seeking non-piperazine α₁-adrenoceptor ligands or compounds with distinct selectivity fingerprints should select the piperidine-containing target compound.
- [1] Paudel, S., Cao, Y., Guo, S., An, B., Kim, K. M., & Cheon, S. H. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(20), 5538–5546. View Source
